molecular formula C19H22N2O3 B14254812 N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide CAS No. 400744-03-8

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide

Cat. No.: B14254812
CAS No.: 400744-03-8
M. Wt: 326.4 g/mol
InChI Key: VARQYFABDDGTIA-UHFFFAOYSA-N
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Description

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent, followed by the introduction of the hydroxybenzamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The anilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines or benzamides.

Scientific Research Applications

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-N-(4-methoxyphenyl)-4-methylbenzamide
  • **N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide

Uniqueness

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

400744-03-8

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-12-8-7-9-13(2)16(12)20-18(24)19(3,4)21-17(23)14-10-5-6-11-15(14)22/h5-11,22H,1-4H3,(H,20,24)(H,21,23)

InChI Key

VARQYFABDDGTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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